molecular formula C23H35N3O6 B549451 Jmv 390-1 CAS No. 148473-36-3

Jmv 390-1

Cat. No.: B549451
CAS No.: 148473-36-3
M. Wt: 449.5 g/mol
InChI Key: MWZOULASPWUGJJ-NFBUACBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jmv 390-1 is a complex organic compound with the molecular formula C23H35N3O6. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyamino group, and a butanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jmv 390-1 typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The key steps in the synthetic route may include:

    Protection of Amino Groups: The amino groups of L-isoleucine and L-leucine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

    Formation of Peptide Bonds: The protected amino acids are coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the dipeptide.

    Introduction of Benzyl and Hydroxyamino Groups: The benzyl and hydroxyamino groups are introduced through specific reactions, such as reductive amination or hydroxylation.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These synthesizers can efficiently handle the protection, coupling, and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Jmv 390-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield nitroso derivatives, while reduction of the carbonyl groups may yield alcohols or amines .

Scientific Research Applications

Jmv 390-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Jmv 390-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-2-Benzyl-4-oxobutanoyl]-L-isoleucyl-L-leucine
  • N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-valyl-L-leucine
  • N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-valine

Uniqueness

Jmv 390-1 is unique due to the presence of both the hydroxyamino and benzyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZOULASPWUGJJ-NFBUACBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163994
Record name Jmv 390-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148473-36-3
Record name N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148473-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jmv 390-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148473363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jmv 390-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jmv 390-1
Reactant of Route 2
Jmv 390-1
Reactant of Route 3
Jmv 390-1
Reactant of Route 4
Jmv 390-1
Reactant of Route 5
Jmv 390-1
Reactant of Route 6
Reactant of Route 6
Jmv 390-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.